RHPS4 methosulfate
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Overview
Description
RHPS4 methosulfate, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a pentacyclic acridine compound. It is primarily recognized for its ability to inhibit telomerase activity by targeting the telomeric DNA G-quadruplex structure. This compound has garnered significant attention in the field of cancer research due to its potential to induce telomere dysfunction and inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RHPS4 methosulfate involves multiple steps, starting with the preparation of the quino[4,3,2-kl]acridinium core. The key steps include:
Formation of the Acridinium Core: This involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions to form the acridinium ring.
Introduction of Fluorine Atoms: Fluorination is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methosulfate Formation: The final step involves the reaction of the acridinium compound with methanesulfonic acid to form the methosulfate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Utilizing techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
RHPS4 methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under mild to moderate conditions
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
RHPS4 methosulfate has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its ability to inhibit telomerase activity, induce telomere dysfunction, and inhibit tumor growth. .
Molecular Biology: The compound is used to study the structure and function of telomeric DNA G-quadruplexes and their role in cellular processes
Drug Development: This compound serves as a lead compound for the development of new anticancer agents targeting telomerase and telomeric DNA
Biochemistry: It is employed in biochemical assays to investigate the interactions between small molecules and DNA structures
Mechanism of Action
RHPS4 methosulfate exerts its effects primarily by targeting the telomeric DNA G-quadruplex structure. The mechanism involves:
Telomerase Inhibition: By stabilizing the G-quadruplex structure, this compound prevents the binding of telomerase to the telomere, thereby inhibiting its activity
Telomere Dysfunction: The stabilization of the G-quadruplex structure leads to alterations in telomeric architecture, resulting in telomere dysfunction and subsequent cell cycle arrest and apoptosis
Mitochondrial DNA Targeting: This compound also targets mitochondrial DNA G-quadruplex structures, affecting mitochondrial genome replication, transcription, and respiratory function
Comparison with Similar Compounds
RHPS4 methosulfate is compared with other similar compounds, such as:
BRACO19: Another G-quadruplex stabilizer with similar telomerase inhibitory activity but different chemical structure.
TMPyP4: A porphyrin-based compound that also targets G-quadruplex structures but with distinct binding properties.
PhenDC3: A bisquinolinium compound known for its high affinity for G-quadruplex DNA
Uniqueness
This compound is unique due to its high efficacy in stabilizing G-quadruplex structures and its potent telomerase inhibitory activity. Its ability to induce telomere dysfunction and target mitochondrial DNA G-quadruplexes sets it apart from other similar compounds .
List of Similar Compounds
- BRACO19
- TMPyP4
- PhenDC3
- Pyridostatin hydrochloride
- Sparstolonin B
Properties
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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